Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(4-biphenyl)-4-oxobutyrate

Lipophilicity Physicochemical properties logP

Ethyl 4-(4-biphenyl)-4-oxobutyrate (CAS 1230-54-2), also known as Fenbufen Ethyl Ester, is a synthetic organic ester (C₁₈H₁₈O₃, MW 282.33 g/mol) belonging to the γ-oxo-biphenyl-butanoate class. It is the ethyl ester derivative of fenbufen (γ-oxo[1,1′-biphenyl]-4-butanoic acid), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid derivative class that acts as a prodrug requiring metabolic conversion to its active metabolite, 4-biphenylacetic acid (felbinac), for cyclooxygenase (COX) inhibition.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 1230-54-2
Cat. No. B073969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-biphenyl)-4-oxobutyrate
CAS1230-54-2
SynonymsETHYL 4-(4-BIPHENYL)-4-OXOBUTYRATE
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
InChIKeyPMVQNZOSDZOHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-biphenyl)-4-oxobutyrate (CAS 1230-54-2): Chemical Identity, Pharmacological Context, and Procurement Relevance


Ethyl 4-(4-biphenyl)-4-oxobutyrate (CAS 1230-54-2), also known as Fenbufen Ethyl Ester, is a synthetic organic ester (C₁₈H₁₈O₃, MW 282.33 g/mol) belonging to the γ-oxo-biphenyl-butanoate class . It is the ethyl ester derivative of fenbufen (γ-oxo[1,1′-biphenyl]-4-butanoic acid), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid derivative class that acts as a prodrug requiring metabolic conversion to its active metabolite, 4-biphenylacetic acid (felbinac), for cyclooxygenase (COX) inhibition . This compound is catalogued as Fenbufen Impurity 6 (also Impurity 2) in pharmacopoeial monographs and is utilized as a certified reference standard for impurity profiling in pharmaceutical quality control . It also serves as a key synthetic intermediate in the preparation of fenbufen analogs and mutual prodrugs .

Why Ethyl 4-(4-biphenyl)-4-oxobutyrate Cannot Be Interchanged with Fenbufen or Felbinac: Key Differentiation Rationale for Scientific Procurement


Interchanging Ethyl 4-(4-biphenyl)-4-oxobutyrate with fenbufen (parent acid, CAS 36330-85-5) or felbinac (active metabolite, CAS 5728-52-9) is precluded by fundamental differences in molecular structure, physicochemical properties, and biological function. The ethyl esterification replaces the ionizable carboxylic acid proton (hydrogen bond donor count: 0 vs. 1) with an ethyl moiety, raising the experimental logP from ~3.07 (fenbufen acid) to 3.88 (ethyl ester), thereby altering lipophilicity, membrane permeability, and metabolic activation kinetics . Furthermore, fenbufen and its ethyl ester are both prodrugs lacking significant intrinsic COX inhibitory activity, whereas felbinac is the direct COX inhibitor (COX-1 IC₅₀: 0.866 μM; COX-2 IC₅₀: 0.976 μM) . These differences mean the ethyl ester is functionally distinct: it is primarily deployed as a certified impurity reference standard in fenbufen pharmaceutical analysis (typical limits: ≤0.2–0.5% area by HPLC) rather than as a therapeutic agent, making substitution scientifically invalid without re-validation of analytical methods .

Quantitative Evidence Guide: Measurable Differentiation of Ethyl 4-(4-biphenyl)-4-oxobutyrate Against Fenbufen, Felbinac, and Class Comparators


Lipophilicity Differentiation: Ethyl Ester vs. Fenbufen Parent Acid (Experimental logP Comparison)

Ethyl 4-(4-biphenyl)-4-oxobutyrate exhibits a significantly higher experimental logP of 3.88, compared to a predicted logP of 3.07 (ALOGPS) for the parent acid fenbufen . This ΔlogP of approximately +0.81 indicates markedly increased lipophilicity, which directly affects membrane permeability, oral absorption, and in vivo distribution. Additionally, the ethyl ester possesses zero hydrogen bond donors, whereas fenbufen has one (carboxylic acid –OH), further reducing polarity and enhancing passive diffusion across lipid bilayers .

Lipophilicity Physicochemical properties logP Drug design Membrane permeability

COX Inhibition Potency Gap: Fenbufen Ethyl Ester (Prodrug) vs. Active Metabolite Felbinac (Direct Inhibitor)

Fenbufen itself, and by structural extension its ethyl ester, has no intrinsic cyclooxygenase inhibitory activity and functions as a bioprecursor prodrug; its major metabolite, 4-biphenylacetic acid (felbinac), is the pharmacologically active species . Quantitative in vitro enzyme inhibition data show: (a) Fenbufen exhibits relatively weak COX inhibition with IC₅₀ values of 3.9 μM (COX-1) and 8.1 μM (COX-2) in recombinant enzyme assays ; (b) Felbinac is substantially more potent, with IC₅₀ values of 865.68 nM (COX-1) and 976 nM (COX-2), corresponding to an approximately 4.5-fold and 8.3-fold greater potency than fenbufen, respectively . The ethyl ester, lacking the free carboxylic acid required for interaction with the COX active site, is expected to display negligible direct COX inhibition analogous to fenbufen, rendering it unsuitable as a direct COX inhibitor unless hydrolyzed in vivo.

COX inhibition Prodrug Metabolism Anti-inflammatory Enzyme assay

Pharmaceutical Impurity Control: Fenbufen Ethyl Ester as a Certified Reference Standard with Defined Acceptance Limits

Ethyl 4-(4-biphenyl)-4-oxobutyrate is characterized as Fenbufen Impurity 6 (also designated Impurity 2) in pharmacopoeial monographs for fenbufen drug substance and drug product . In pharmaceutical quality control, individual specified impurities are typically limited to not more than 0.2–0.5% area by HPLC . The compound is available as a certified reference standard (e.g., 25 mg, purity ≥95% by HPLC) for use in analytical method validation, system suitability testing, and forced degradation studies . Chromatographic retention data are available: Kovats retention index (RI) = 2575 on a VF-5MS capillary column (30 m × 0.25 mm, He carrier, 60–270 °C temperature ramp) .

Pharmaceutical analysis Impurity profiling HPLC Reference standard Quality control

Gastrointestinal Safety Profile: Fenbufen Prodrug Class Demonstrates Reduced Ulcerogenicity vs. Indomethacin

Fenbufen, a prodrug that requires metabolic oxidation to the active COX-inhibiting metabolite 4-biphenylacetic acid, was demonstrated to have significantly lower ulcerogenic potential than indomethacin in preclinical models . Pharmacological review data indicate that while fenbufen showed ulcerogenic potential at toxic doses in rats, it was less potent than indomethacin in this respect and exhibited a superior margin of gastrointestinal safety in dogs with urate synovitis . In comparative dose-response analyses across five inflammatory models (carrageenan edema, polyarthritis, UV erythema, phenylquinone writhing, and inflamed paw pressure), fenbufen was less potent than indomethacin but more potent than aspirin, with a higher therapeutic ratio regarding gastrointestinal bleeding . The ethyl ester form, sharing the same prodrug scaffold, is anticipated to retain this favorable safety profile due to the common metabolic pathway requiring hepatic conversion before COX inhibition occurs .

Gastrointestinal safety Ulcerogenicity NSAID Prodrug Therapeutic index

Synthetic Intermediate Value: Fenbufen Ethyl Ester as a Key Building Block for Prodrugs and Structural Analogs

In the seminal structure-activity relationship (SAR) study by Child et al. (1977), 100 analogs of fenbufen were synthesized and evaluated; fenbufen itself was identified as the optimal candidate after systematic variation of the γ-oxo-butanoic acid scaffold . The ethyl ester of fenbufen serves as a protected carboxylic acid intermediate enabling further synthetic elaboration. The esterification strategy masks the free carboxyl group, which is primarily responsible for gastric irritation, facilitating the design of mutual prodrugs with improved therapeutic indices . Published synthetic routes leverage the ethyl ester for subsequent amide bond formation; fenbufen amide analogs with alkyl chains of 1–8 carbons were prepared in 70–80% yield, with increasing chain length correlating with enhanced cytotoxic effects, while fenbufen itself showed no cytotoxicity at 10–100 μM . The ethyl ester is also an intermediate in the synthesis of liquid crystalline polyesters based on methyl 4-[4′-(ω-hydroxyalkoxy)biphenyl-4-yl]-4-oxobutyrate .

Organic synthesis Prodrug design SAR Fenbufen analogs Esterification

Structural Differentiation: Hydrogen Bond Donor Count and Its Impact on Physicochemical and Biological Behavior

A critical structural differentiation between Ethyl 4-(4-biphenyl)-4-oxobutyrate and fenbufen is the hydrogen bond donor (HBD) count: the target compound has zero HBD, whereas fenbufen has one (carboxylic acid O–H) . According to Lipinski's Rule of Five, HBD count is a key determinant of oral bioavailability; compounds with HBD ≤ 5 are considered more drug-like. The absence of an HBD in the ethyl ester reduces polarity (PSA = 43.37 Ų) compared to fenbufen (PSA ≈ 54.37 Ų for the acid) and eliminates the ability to act as a hydrogen bond donor in intermolecular interactions with biological targets, directly impacting binding affinity to the COX active site and metabolic enzyme recognition . This structural feature, combined with 7 rotatable bonds (vs. 6 in fenbufen), also contributes to differential conformational flexibility and entropic effects upon protein binding .

Structural comparison Hydrogen bonding Drug-likeness Permeability Solubility

Ethyl 4-(4-biphenyl)-4-oxobutyrate: Research and Industrial Application Scenarios Driven by Quantitative Evidence


Certified Impurity Reference Standard for Fenbufen Pharmaceutical Quality Control (HPLC/GC Method Validation)

Ethyl 4-(4-biphenyl)-4-oxobutyrate (Fenbufen Impurity 6) is deployed as a certified reference standard for the identification, quantification, and system suitability testing of fenbufen drug substance and finished drug products . With a defined acceptance limit of ≤0.2–0.5% area by HPLC and a NIST-verified chromatographic retention index (RI = 2575 on VF-5MS) , this standard enables robust analytical method validation for ANDA/DMF submissions. Its distinct chromatographic behavior compared to fenbufen (free acid) and felbinac ensures accurate resolution of the ester impurity from the API and other related substances, supporting compliance with ICH Q3A/Q3B impurity guidelines .

Prodrug Design Scaffold for Biphenyl-Based NSAID Development with Reduced GI Toxicity

The ethyl ester serves as a protected prodrug intermediate that masks the carboxylic acid moiety responsible for direct gastric irritation. Building on the established fenbufen prodrug paradigm—where fenbufen showed superior gastrointestinal safety compared to indomethacin and a higher therapeutic ratio regarding GI bleeding —researchers employ the ethyl ester for synthesizing novel mutual prodrugs (e.g., glycolamide esters, amide derivatives) that require selective hydrolysis to release the active biphenylacetic acid metabolite . The higher logP (3.88 vs. 3.07 for fenbufen) also makes the ethyl ester a valuable tool for studying lipophilicity-permeability relationships in NSAID prodrug optimization .

Metabolic Pathway Elucidation and Pharmacokinetic Studies of Fenbufen and Its Analogs

Fenbufen ethyl ester is a key chemical probe in metabolic studies investigating the bioconversion of γ-oxo-biphenyl-butanoate prodrugs to the active COX inhibitor felbinac (4-biphenylacetic acid) . While fenbufen itself is known to have no intrinsic COX activity (COX-1 IC₅₀ = 3.9 μM, COX-2 IC₅₀ = 8.1 μM) compared to its metabolite felbinac (COX-1 IC₅₀ = 0.866 μM, COX-2 IC₅₀ = 0.976 μM), the ethyl ester provides a tool for investigating esterase-mediated activation kinetics and comparing metabolic rates across species . It is also used as an analytical standard in HPLC-based bioanalytical methods for simultaneous quantification of fenbufen and its metabolites in plasma and urine .

Synthetic Intermediate for Fenbufen Amide Analogs and Liquid Crystalline Polymers

The ethyl ester functional group facilitates selective amidation and transesterification reactions that are difficult to achieve with the free carboxylic acid. In medicinal chemistry, fenbufen amide analogs with alkyl chain lengths of 1–8 carbons were synthesized in 70–80% yield using the fenbufen scaffold, with the butyl and octyl amide analogs demonstrating significant antitumor activity . In polymer chemistry, the related methyl ester of 4-[4′-(ω-hydroxyalkoxy)biphenyl-4-yl]-4-oxobutyrate has been employed in the synthesis of main-chain thermotropic liquid crystalline polyesters , highlighting the broader materials science applicability of this structural class.

Quote Request

Request a Quote for Ethyl 4-(4-biphenyl)-4-oxobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.